molecular formula C6H8ClN3O B1394311 3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole CAS No. 1245569-57-6

3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

Cat. No.: B1394311
CAS No.: 1245569-57-6
M. Wt: 173.6 g/mol
InChI Key: CYQSNGWTOLBTOZ-UHFFFAOYSA-N
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Description

3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a chloro group and a tetrahydrofuran moiety

Preparation Methods

The synthesis of 3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1,2,4-triazole with tetrahydrofuran derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the triazole ring or the tetrahydrofuran moiety.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.

    Material Science: It is explored for its use in the synthesis of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like kinases and receptors such as G-protein coupled receptors.

Comparison with Similar Compounds

Similar compounds to 3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole include other triazole derivatives and tetrahydrofuran-containing compounds. For example:

    3-chloro-1,2,4-triazole: Lacks the tetrahydrofuran moiety but shares the triazole ring structure.

    Tetrahydrofuran derivatives: Compounds like 2-chloro-tetrahydrofuran share the tetrahydrofuran moiety but differ in the substituents on the ring.

The uniqueness of this compound lies in its combination of the triazole ring and tetrahydrofuran moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-5-(oxolan-2-yl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h4H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQSNGWTOLBTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 2
3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 3
3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 4
3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 5
3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 6
3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

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